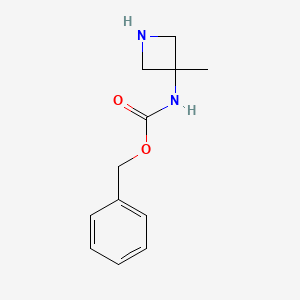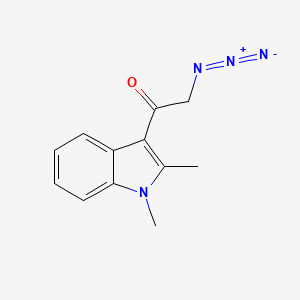
2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone
Overview
Description
“2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” is a compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The azido group (N3) and the ketone group (C=O) suggest that this compound could be involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a ketone group attached to one carbon of the ring, and an azido group attached to an adjacent carbon .Chemical Reactions Analysis
The azido group is known to participate in a variety of chemical reactions, including click chemistry reactions . The ketone group could also be involved in reactions such as condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For example, the presence of the polar azido and ketone groups could affect the compound’s solubility .Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry
- Coordination Chemistry : 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is utilized in the synthesis of coordination compounds. For example, a study detailed the synthesis and characterization of copper(II) dimers using a similar azido compound as a bridging ligand, highlighting its role in forming complex molecular structures with potential applications in various fields like catalysis or materials science (Jana et al., 2012).
Reactivity and Synthesis in Organic Chemistry
- Organic Synthesis : This compound demonstrates significant reactivity, playing a role in the synthesis of diverse organic molecules. Research has shown its utility in reactions like aziridination, contributing to the development of new synthetic methodologies (D’Auria et al., 2009).
- Complex Compound Formation : It is instrumental in forming complex organic compounds, such as in the synthesis of Schiff base complexes, which are explored for their potential in applications like corrosion inhibition (Das et al., 2017).
Applications in Materials Science
- Materials Science : The compound's derivatives have been investigated for their potential in materials science, such as in the development of compounds with antimicrobial activity. This demonstrates its versatility in contributing to the creation of materials with specific biological properties (2020).
Photochemical Properties
- Photochemistry : Studies have explored the photochemical reactivity of compounds containing the azido group, indicating its significance in photochemical processes and potential applications in areas like photodynamic therapy or the development of light-responsive materials (Meng et al., 2011).
Biological and Pharmacological Potential
- Biological Applications : Research into its derivatives shows promising biological activities, such as anti-inflammatory effects, which could be pivotal in pharmaceutical research and development (Rehman et al., 2022).
- Computational and Pharmacological Studies : Computational studies on derivatives have been conducted to understand their interaction with biological enzymes like COX-2, indicating its potential in the design of new therapeutic agents (Kumar et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-azido-1-(1,2-dimethylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-12(11(17)7-14-15-13)9-5-3-4-6-10(9)16(8)2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVWRAIVDXGTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



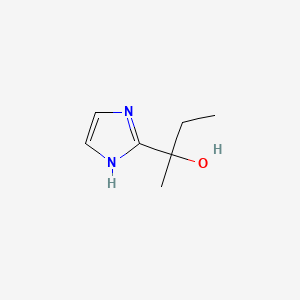
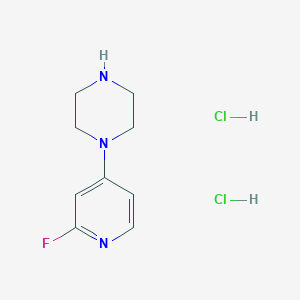
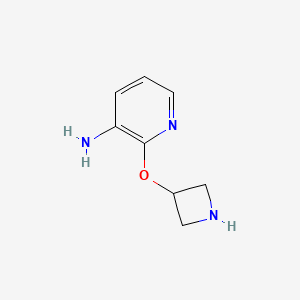
![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)
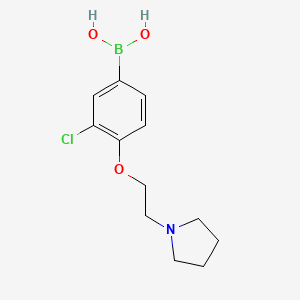
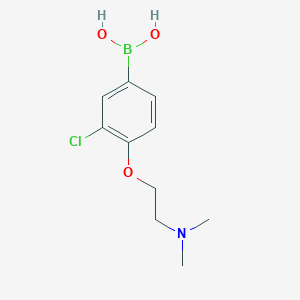
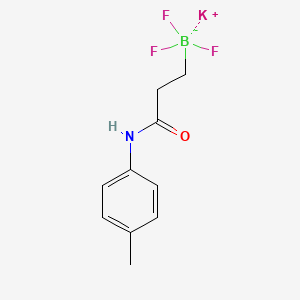
![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)

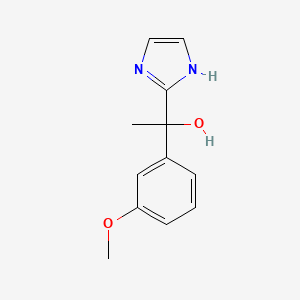
![3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1446202.png)


